4-Bromo-2-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves specific substituent effects, where the position of the nitro and bromo groups on the benzonitrile ring significantly influences the molecular structure and reactivity. For example, the preparation of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the generality of halogen substitution reactions in producing halogenated benzonitriles under mild conditions (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzonitrile and similar compounds has been studied using various spectroscopic techniques. For instance, the vibrational analysis of 4-chloro-3-nitrobenzonitrile provided insights into the harmonic and anharmonic vibrational frequencies, showcasing the impact of electron-withdrawing groups on the molecular geometry and vibrational properties (Sert et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-2-nitrobenzonitrile and related compounds reveal their reactivity patterns. For example, the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles to synthesize 2-aminobenzonitriles illustrate the compound's utility in constructing nitrogen-containing heterocycles under mild conditions (Chen et al., 2018).
Physical Properties Analysis
The physical properties of 4-Bromo-2-nitrobenzonitrile, including its melting point, solubility, and crystal structure, can be influenced by its halogen and nitro substituents. For instance, the bending properties of halobenzonitrile crystals, including those brominated, have been analyzed, showing differences in mechanical flexibility based on molecular interactions within the crystal lattice (Veluthaparambath et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for understanding the compound's behavior in organic synthesis. The changed reactivity of radical anions in ionic liquids demonstrates the influence of medium on the chemical behavior of nitrobenzonitrile derivatives, highlighting the role of solvent interactions in modifying reactivity (Ernst et al., 2013).
Scientific Research Applications
Preparation of Tyrian Purple (6,6′-Dibromoindigo)
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity .
- Methods of Application: The synthesis is based on the oxidative coupling of a 6‑bromoindole derivative, which is usually generated in situ. The first synthesis of 6,6′-Dibromoindigo, reported in 1903 by Sachs and Kempf, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone .
- Results or Outcomes: The substituted benzaldehyde was prepared, in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% .
Antimicrobial Properties
- Scientific Field: Microbiology
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of a crystal (4B2MBN) that has been tested for its antimicrobial properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The 4B2MBN crystal was tested for its antimicrobial properties against Klebsiella pneumoniae, Escherichia coli, and Bacillus coagulans .
Preparation of Amidino Ureas with Antimalarial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of amidino ureas, which have been found to have antimalarial activity .
- Methods of Application: The method involves reacting an R1, R2-benzoyl chloride (where R1 is a substituent nitro group and R2 is a substituent halogen atom) with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
- Results or Outcomes: The benzonitrile products are useful as intermediates in the preparation of amidino ureas .
Optical Properties of 4B2MBN Crystal
- Scientific Field: Material Science
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of a crystal (4B2MBN) that has been tested for its optical properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: UV-Vis analysis was used to look at the optical properties of a 4B2MBN crystal .
Preparation of Anticancer, Antifungal, and Antiviral Agents
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The resulting drugs have been found to be effective in treating various diseases .
Preparation of Pesticides and Herbicides
- Scientific Field: Agrochemical Industry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is also used in the agrochemical industry to produce pesticides and herbicides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The resulting pesticides and herbicides have been found to be effective in controlling pests and weeds .
Safety And Hazards
Future Directions
4-Bromo-2-nitrobenzonitrile has various applications in scientific experiments. It is mainly used as a starting material for the synthesis of other chemicals like pharmaceuticals and agrochemicals. By altering the chemical structures of organic materials, their nonlinear optical properties can be tuned .
properties
IUPAC Name |
4-bromo-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBYLOUUUJPZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303443 | |
Record name | 4-bromo-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzonitrile | |
CAS RN |
79603-03-5 | |
Record name | 4-Bromo-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79603-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 158356 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079603035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 79603-03-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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